3-Ethoxy-4-methylaniline hydrochloride
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Overview
Description
3-Ethoxy-4-methylaniline hydrochloride is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is a derivative of aniline, where the aniline ring is substituted with an ethoxy group at the 3-position and a methyl group at the 4-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methylaniline hydrochloride typically involves the nitration of an aromatic compound followed by reduction and subsequent substitution reactions. One common method includes:
Nitration: The starting material, such as ethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The resulting amine is then subjected to further substitution reactions to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Ethoxy-4-methylaniline hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methylaniline: The base compound without the hydrochloride salt.
4-Ethoxy-3-methylaniline: A positional isomer with the ethoxy and methyl groups swapped.
3-Methylaniline: An aniline derivative with only a methyl group at the 3-position
Uniqueness
3-Ethoxy-4-methylaniline hydrochloride is unique due to the specific positioning of the ethoxy and methyl groups on the aniline ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and reactions that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-ethoxy-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6H,3,10H2,1-2H3;1H |
InChI Key |
HXMBBZCAWONZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C.Cl |
Origin of Product |
United States |
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